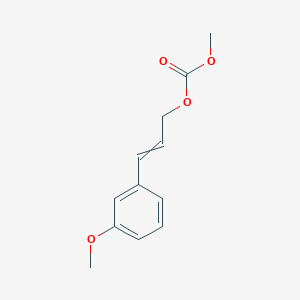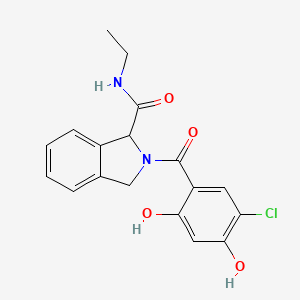
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core, a carboxamide group, and a chlorinated dihydroxybenzoyl moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) typically involves multiple steps, including the formation of the isoindole core, introduction of the carboxamide group, and chlorination of the dihydroxybenzoyl moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzoyl moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The chlorine atom in the dihydroxybenzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways and targets.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism by which 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) exerts its effects depends on its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) stands out due to its unique combination of functional groups and structural features Similar compounds may include other isoindole derivatives, carboxamides, and chlorinated dihydroxybenzoyl compounds
Propriétés
Formule moléculaire |
C18H17ClN2O4 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-20-17(24)16-11-6-4-3-5-10(11)9-21(16)18(25)12-7-13(19)15(23)8-14(12)22/h3-8,16,22-23H,2,9H2,1H3,(H,20,24) |
Clé InChI |
QITRQXXSCAOQLZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


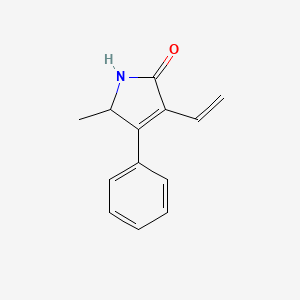
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
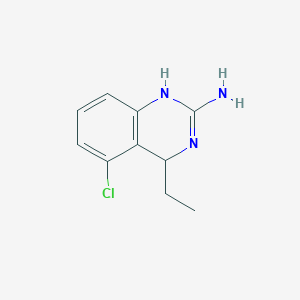
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

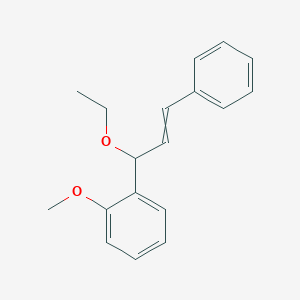
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)

propanedinitrile](/img/structure/B12610496.png)
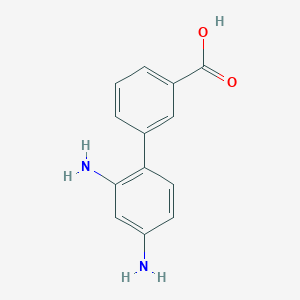
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
